1-Methylcyclopent-3-ene-1-carboxylic acid
Description
Contextualization of Cyclopentene (B43876) Carboxylic Acids in Organic Synthesis
Cyclopentene rings functionalized with carboxylic acid groups are valuable scaffolds in organic synthesis. These molecules are bifunctional, containing both a nucleophilic alkene and an electrophilic carboxylic acid (or its derivatives). This duality allows for a wide array of chemical transformations. The double bond can undergo various addition reactions, while the carboxylic acid group can be converted into esters, amides, and other functional groups. This versatility makes cyclopentene carboxylic acids useful as intermediates in the synthesis of complex natural products and pharmacologically active compounds. Structures incorporating the cyclopentane (B165970) or cyclopentene motif are common in biologically active molecules, making the development of synthetic routes to these cores a persistent goal in medicinal chemistry.
Historical Perspective on the Synthesis and Study of Substituted Cyclopentenes
The construction of five-membered rings has been a long-standing challenge in organic chemistry, lacking a broadly applicable and historically prominent named reaction equivalent to the Diels-Alder or Robinson Annulation for six-membered rings. Early methods often relied on intramolecular cyclizations, such as aldol (B89426) condensations or Dieckmann cyclizations of appropriate acyclic precursors.
Over the decades, synthetic strategies have evolved significantly. The advent of metal-catalyzed reactions has revolutionized the field. Methodologies such as ring-closing metathesis (RCM), Pauson-Khand reactions, and various cycloaddition strategies have provided powerful and more direct routes to substituted cyclopentenes. For instance, a known synthetic route to 1-Methylcyclopent-3-ene-1-carboxylic acid involves the methylation of a pre-existing cyclopentene ring, specifically the alkylation of 3-Cyclopentene-1-carboxylic acid using iodomethane (B122720). chemicalbook.com This highlights a common strategy where the core ring is formed first, followed by substitution to build complexity. The ongoing development of these methods reflects a continuous effort to improve efficiency, selectivity, and substrate scope in the synthesis of these important cyclic systems.
Structural Elucidation and Stereochemical Considerations of this compound
The molecular structure of this compound is defined by a cyclopentene ring with a methyl group and a carboxylic acid group both attached to the C-1 position, and a double bond between C-3 and C-4.
Table 1: Physicochemical Properties of this compound Data is computationally predicted.
| Property | Value |
| Molecular Formula | C₇H₁₀O₂ |
| Molecular Weight | 126.15 g/mol |
| IUPAC Name | This compound |
| CAS Number | 124346-92-5 |
| Monoisotopic Mass | 126.06808 Da |
| XLogP3 (Predicted) | 1.3 |
A critical feature of this compound is the presence of a quaternary stereocenter at the C-1 position. This carbon atom is bonded to four different substituents: a methyl group, a carboxylic acid group, the C-2 methylene (B1212753) group of the ring, and the C-5 methylene group of the ring. Consequently, the molecule is chiral and exists as a pair of non-superimposable mirror images, or enantiomers: (R)-1-Methylcyclopent-3-ene-1-carboxylic acid and (S)-1-Methylcyclopent-3-ene-1-carboxylic acid.
The presence of this chiral center means that any non-stereoselective synthesis will produce a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers, a process known as chiral resolution, would be necessary to study the properties of each individual stereoisomer. This typically involves derivatization with a chiral resolving agent to form diastereomers, which can then be separated by physical methods like chromatography or crystallization.
Geometric (cis/trans) isomerism is not a factor for the double bond in the parent this compound molecule. The constraints of the five-membered ring lock the C-3 to C-4 double bond in a cis-like configuration.
However, the ring itself is not planar. To alleviate torsional strain that would result from an eclipsed planar conformation, cyclopentane and its derivatives adopt puckered conformations. libretexts.org The most common conformation for cyclopentene is the "envelope" conformation, where four of the carbon atoms lie in a plane and the fifth is out of the plane, resembling a flap. libretexts.org This non-planar structure minimizes the eclipsing interactions of adjacent C-H bonds.
Overview of Research Significance and Academic Challenges for the Compound
The primary research significance of this compound lies in its potential as a chiral building block for organic synthesis. Its defined stereocenter and multiple functional groups make it an attractive starting material for the synthesis of more complex, stereochemically rich target molecules.
The main academic challenge associated with this compound is its stereoselective synthesis. The construction of quaternary stereocenters is a notoriously difficult task in organic chemistry due to the steric hindrance around the central carbon. nih.gov Developing a synthetic route that can selectively produce either the (R) or the (S) enantiomer in high purity (high enantiomeric excess) is a significant synthetic hurdle. Modern approaches to this problem often involve asymmetric catalysis, using chiral catalysts to control the stereochemical outcome of a reaction. organic-chemistry.orgfigshare.com Research in this area would focus on developing novel catalytic methods for the enantioselective alkylation of a cyclopentene precursor or for a catalytic cyclization reaction that sets the quaternary stereocenter directly. Successfully addressing this challenge would provide valuable access to enantiopure forms of this compound, unlocking its full potential for applications in asymmetric synthesis and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
1-methylcyclopent-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-7(6(8)9)4-2-3-5-7/h2-3H,4-5H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNHBZBGAUUXFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformational Chemistry of 1 Methylcyclopent 3 Ene 1 Carboxylic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a versatile functional group that can participate in numerous reactions, including nucleophilic acyl substitution, reduction, and decarboxylation.
Esterification: One of the most fundamental reactions of carboxylic acids is their conversion to esters. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process where the alcohol acts as a nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid. masterorganicchemistry.com For 1-methylcyclopent-3-ene-1-carboxylic acid, this reaction proceeds without affecting the double bond in the cyclopentene (B43876) ring.
Reaction Scheme: Esterification
This compound + R'OH (Alcohol) --[H+]--> Methyl 1-methylcyclopent-3-ene-1-carboxylate + H₂O
Amidation: Carboxylic acids can also be converted to amides by reaction with amines. This transformation typically requires the activation of the carboxylic acid, as amines are less nucleophilic than alcohols. Common methods involve the use of coupling agents or the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. Direct amidation can also be achieved under certain conditions, often catalyzed by boron-based reagents or by using solid supports like silica (B1680970) gel under microwave irradiation. mdpi.com
Reaction Scheme: Amidation
This compound + R'R''NH (Amine) --[Activating Agent]--> N-substituted-1-methylcyclopent-3-ene-1-carboxamide + H₂O
Table 1: Esterification and Amidation Reactions
| Reaction Type | Reactants | Key Reagents/Catalysts | Product |
|---|---|---|---|
| Esterification | This compound, Alcohol (e.g., Methanol) | Acid catalyst (e.g., H₂SO₄, TsOH) masterorganicchemistry.com | Corresponding Ester (e.g., Methyl 1-methylcyclopent-3-ene-1-carboxylate) |
| Amidation | This compound, Amine (e.g., Ammonia, primary/secondary amine) | Coupling agents (e.g., DCC, EDC), Boron catalysts mdpi.com | Corresponding Amide |
Reductions: The carboxyl group is at a relatively high oxidation state and can be reduced to a primary alcohol. msu.edu Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. msu.edu The reaction proceeds via the addition of a hydride ion to the carbonyl carbon. msu.edu The double bond in the cyclopentene ring is generally unaffected by this reagent.
Reaction Scheme: Reduction
This compound --[1. LiAlH₄, 2. H₃O+]--> (1-Methylcyclopent-3-en-1-yl)methanol
Reaction Scheme: Hunsdiecker Reaction (Decarboxylative Halogenation)
This compound --[1. AgNO₃, 2. Br₂]--> 1-Bromo-1-methylcyclopent-3-ene + CO₂ + AgBr
Table 2: Redox Reactions of the Carboxyl Group
| Reaction Type | Key Reagents | Product | Notes |
|---|---|---|---|
| Reduction | Lithium aluminum hydride (LiAlH₄) msu.edu | (1-Methylcyclopent-3-en-1-yl)methanol | Reduces carboxyl group to a primary alcohol. |
| Oxidative Decarboxylation (Hunsdiecker Reaction) | Silver(I) oxide (Ag₂O), Bromine (Br₂) msu.edunih.gov | 1-Bromo-1-methylcyclopent-3-ene | Replaces the carboxyl group with a halogen atom. |
Reactivity of the Cyclopentene Double Bond
The C=C double bond in the cyclopentene ring is a site of high electron density, making it susceptible to attack by electrophiles and participation in various addition and pericyclic reactions.
Hydrogenation: The double bond can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This process converts the unsaturated cyclopentene ring into a saturated cyclopentane (B165970) ring, yielding 3-methylcyclopentane-1-carboxylic acid. nih.gov
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond is a characteristic reaction of alkenes. This reaction proceeds through a cyclic halonium ion intermediate, leading to the formation of a dihalogenated product. The stereochemistry of the addition is typically anti.
Hydroboration-Oxidation: This two-step reaction sequence achieves the anti-Markovnikov hydration of the double bond. pearson.comvaia.comdoubtnut.com In the first step, borane (B79455) (BH₃) adds across the double bond in a syn-addition, with the boron atom attaching to the less substituted carbon. pearson.com Subsequent oxidation with hydrogen peroxide (H₂O₂) in a basic medium replaces the boron atom with a hydroxyl group. pearson.comvaia.com This reaction results in the formation of a hydroxyl group on the carbon atom away from the methyl- and carboxyl-substituted carbon.
Table 3: Electrophilic Addition Reactions
| Reaction Type | Reagents | Product | Key Features |
|---|---|---|---|
| Hydrogenation | H₂, Pd/C (or Pt, Ni) | 3-Methylcyclopentane-1-carboxylic acid nih.gov | Saturation of the C=C double bond. |
| Halogenation | Br₂ or Cl₂ in CCl₄ | 3,4-Dihalo-1-methylcyclopentane-1-carboxylic acid | Anti-addition of two halogen atoms. |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Hydroxy-1-methylcyclopentane-1-carboxylic acid | Anti-Markovnikov, syn-addition of H and OH. pearson.comvaia.com |
The double bond of this compound can participate in cycloaddition reactions, which are powerful methods for forming cyclic structures. These reactions are often concerted, meaning bond-making and bond-breaking occur simultaneously in a cyclic transition state. libretexts.org
[4+2] Cycloaddition (Diels-Alder Reaction): While simple alkenes are generally poor dienophiles, the cyclopentene double bond can react with highly reactive dienes under certain conditions. libretexts.org The reaction involves the [4+2] cycloaddition of a conjugated diene to the alkene (dienophile) to form a six-membered ring.
[2+2] Cycloaddition: The formation of four-membered rings via [2+2] cycloaddition is also possible. These reactions are often initiated photochemically, as thermal [2+2] cycloadditions are typically forbidden by orbital symmetry rules unless they proceed through a stepwise mechanism. libretexts.org
[3+2] Cycloaddition: This type of reaction, involving a three-atom component (like a nitrone or an azide) and the two-atom alkene, can be used to synthesize five-membered heterocyclic rings. mdpi.com
Epoxidation: The double bond can be converted into an epoxide (an oxirane ring) by treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). chegg.com This reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the alkene. chegg.com The resulting product would be an epoxide of 1-methylcyclopentane-1-carboxylic acid.
Reaction Scheme: Epoxidation
This compound + m-CPBA --> 1-Methyl-4-oxabicyclo[3.1.0]hexane-1-carboxylic acid + m-CBA
Dihydroxylation: The double bond can be converted to a vicinal diol (two adjacent hydroxyl groups). The stereochemical outcome depends on the reagents used.
Syn-dihydroxylation: This can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). These reagents add two hydroxyl groups to the same face of the double bond.
Anti-dihydroxylation: This is typically achieved in a two-step process involving the epoxidation of the alkene followed by acid- or base-catalyzed ring-opening of the epoxide. The nucleophilic attack of water on the protonated epoxide leads to the formation of a trans-diol.
Table 4: Oxidation of the Cyclopentene Double Bond
| Reaction Type | Reagents | Product | Stereochemistry |
|---|---|---|---|
| Epoxidation | m-CPBA, Peroxyacetic acid chegg.com | 1-Methyl-4-oxabicyclo[3.1.0]hexane-1-carboxylic acid | Syn-addition of an oxygen atom. |
| Syn-Dihydroxylation | 1. OsO₄; 2. NaHSO₃/H₂O or cold, dilute KMnO₄, NaOH | 1-Methylcyclopentane-3,4-diol-1-carboxylic acid | Addition of two OH groups to the same face. |
| Anti-Dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | 1-Methylcyclopentane-3,4-diol-1-carboxylic acid | Addition of two OH groups to opposite faces. |
Rearrangement Reactions and Skeletal Modifications
The strained five-membered ring and the presence of a double bond in this compound make it a candidate for various rearrangement reactions, which can be promoted by thermal, acidic, or catalytic conditions. These reactions can lead to significant alterations of the carbon skeleton, providing pathways to new molecular architectures.
One of the most relevant classes of rearrangements for unsaturated five-membered rings is the vinylcyclopropane-cyclopentene rearrangement. This is a reversible thermal process that can interconvert vinylcyclopropane (B126155) and cyclopentene derivatives. vaia.comnih.govwikipedia.orgorganicreactions.orgorganicchemistrydata.orgresearchgate.netnih.gov While this compound is already in the cyclopentene form, under high-temperature conditions, it could potentially be in equilibrium with a corresponding vinylcyclopropane derivative. The position of this equilibrium would be influenced by the substitution pattern and the thermodynamic stability of the respective isomers.
Acid-catalyzed rearrangements are also plausible. The presence of the carboxylic acid group and the double bond allows for protonation, which could initiate carbocation-mediated rearrangements. For instance, protonation of the double bond could lead to a tertiary carbocation, which might then undergo hydride or alkyl shifts, potentially leading to a thermodynamically more stable isomer. The specific outcome of such rearrangements would be highly dependent on the reaction conditions, including the nature of the acid catalyst and the temperature.
A summary of potential rearrangement pathways is presented in the table below.
| Rearrangement Type | Potential Stimulus | Plausible Outcome for this compound |
| Vinylcyclopropane-Cyclopentene Rearrangement | Thermal | Equilibrium with a corresponding vinylcyclopropane derivative. |
| Acid-Catalyzed Rearrangement | Strong Acid | Isomerization via carbocation intermediates, potentially leading to shifts in the double bond position or methyl group migration. |
| Sigmatropic Rearrangement | Thermal | vaia.comwikipedia.org-shift of the methyl or carboxyl group, though likely requiring high activation energy. |
Organometallic Chemistry and Catalytic Applications involving the Compound
The carboxylic acid moiety of this compound can engage in a variety of reactions with organometallic reagents and can also serve as a ligand for the formation of metal complexes, opening avenues for catalytic applications.
The reaction of carboxylic acids with organolithium and Grignard reagents is a well-established transformation. Typically, the first equivalent of the organometallic reagent acts as a base, deprotonating the carboxylic acid to form a carboxylate salt. A second equivalent can then add to the carbonyl carbon, leading, after acidic workup, to the formation of a ketone. This suggests that this compound could be converted into various ketone derivatives through this methodology.
Furthermore, the carboxylate group can act as a ligand to coordinate with a variety of transition metals. The resulting metal carboxylate complexes can exhibit interesting structural features and catalytic activities. nih.govnih.govias.ac.inresearchgate.net For example, cobalt carboxylate complexes have been shown to be effective catalysts for oxidation and polymerization reactions. researchgate.net It is conceivable that complexes of this compound with metals like cobalt, rhodium, or palladium could find applications in catalysis, for instance, in hydrogenation, hydrosilylation, or cross-coupling reactions. The cyclopentene backbone and the methyl group could influence the steric and electronic properties of the resulting catalyst, potentially imparting specific selectivity.
The potential for this compound to be used in polymerization catalysis is also noteworthy. For instance, certain transition metal catalysts can initiate the polymerization of cyclic olefins. researchgate.net While the tetrasubstituted nature of the double bond in this compound might render it less reactive towards polymerization, its derivatives could potentially serve as monomers or co-monomers in the synthesis of novel polymers.
The following table summarizes the potential interactions and applications in organometallic chemistry.
| Organometallic Interaction/Application | Reagent/Metal | Expected Outcome/Product |
| Reaction with Organolithium/Grignard Reagents | R-Li or R-MgX | Formation of a ketone after double addition and workup. |
| Formation of Metal Complexes | Transition Metals (e.g., Co, Rh, Pd) | Coordination of the carboxylate to the metal center, forming a metal-organic complex. |
| Catalytic Applications | Metal complexes of the title compound | Potential use in hydrogenation, oxidation, or polymerization reactions. |
Radical Reactions and Their Application in Functionalization
The unsaturated nature of this compound also makes it susceptible to radical reactions, which can be a powerful tool for the functionalization of the molecule at different positions.
Free-radical addition to the double bond is a fundamental reaction of alkenes. wikipedia.orglibretexts.org The regioselectivity of this addition is governed by the stability of the resulting radical intermediate. In the case of this compound, the addition of a radical species (X•) to the double bond would likely lead to the formation of the more stable tertiary radical. This intermediate can then be trapped by a hydrogen donor or another radical, leading to the formation of a functionalized cyclopentane derivative. The anti-Markovnikov addition of HBr, initiated by peroxides, is a classic example of such a process. libretexts.org
The allylic positions of the cyclopentene ring are also susceptible to radical attack. Hydrogen abstraction from one of the allylic CH2 groups would generate a resonance-stabilized allylic radical. This radical can then react with various radical species, leading to the introduction of a functional group at the allylic position. Transition metal-catalyzed allylic functionalization reactions involving radical intermediates have emerged as a powerful synthetic strategy. rsc.org
Furthermore, under the appropriate conditions, the double bond of this compound could participate in radical polymerization. uliege.be This would involve the repeated addition of the monomer to a growing polymer chain initiated by a radical species. The resulting polymer would have a polymethylenecyclopentane backbone with pendant carboxylic acid groups, which could be further modified to tune the polymer's properties.
The table below outlines the potential radical reactions and their outcomes.
| Radical Reaction Type | Initiator/Reagent | Probable Site of Functionalization |
| Radical Addition to Double Bond | Radical Initiator (e.g., peroxides) + HBr | Addition across the double bond, leading to a functionalized cyclopentane. |
| Allylic Functionalization | Radical Initiator + Radical Source | Substitution at the allylic positions of the cyclopentene ring. |
| Radical Polymerization | Radical Initiator | Formation of a polymer with a saturated cyclopentane backbone. |
Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure of 1-Methylcyclopent-3-ene-1-carboxylic acid.
The ¹H NMR spectrum is predicted to display distinct signals corresponding to each unique proton environment. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet in the downfield region, typically between 10-13 ppm, a characteristic chemical shift for such acidic protons. princeton.edulibretexts.org The two olefinic protons (-CH=CH-) of the cyclopentene (B43876) ring would likely produce a multiplet around 5.6-5.8 ppm, similar to those in related cyclopentene structures. rsc.org The four allylic protons on the carbons adjacent to the double bond (-CH₂-) are anticipated to be chemically equivalent and would appear as a multiplet, likely in the range of 2.5-2.8 ppm. The methyl group protons (-CH₃), being attached to a quaternary carbon, would yield a sharp singlet at approximately 1.3-1.5 ppm.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is the most deshielded, with a characteristic signal expected between 175-185 ppm. princeton.edu The two olefinic carbons (-C=C-) would resonate around 128-130 ppm. The quaternary carbon (C1) bearing the methyl and carboxyl groups would appear in the 40-50 ppm range. The two equivalent allylic carbons (-CH₂-) are predicted to have a signal around 35-40 ppm, while the methyl carbon (-CH₃) would be found in the upfield region, typically between 20-30 ppm.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -COOH | 10.0 - 13.0 (broad singlet) | 175 - 185 |
| -CH=CH- | 5.6 - 5.8 (multiplet) | 128 - 130 |
| -C(CH₃)(COOH) | - | 40 - 50 |
| Allylic -CH₂- | 2.5 - 2.8 (multiplet) | 35 - 40 |
| -CH₃ | 1.3 - 1.5 (singlet) | 20 - 30 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. A key correlation would be observed between the olefinic protons and the adjacent allylic protons, confirming the connectivity within the cyclopentene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. youtube.com It would definitively link the proton signals for the olefinic, allylic, and methyl groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. NOESY could reveal through-space correlations between the methyl group protons and the nearby allylic protons on the ring, providing conformational information.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural clues through its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound, with a molecular formula of C₇H₁₀O₂, the calculated exact mass is 126.0681 Da. nih.gov HRMS analysis would be used to confirm this elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass. Data for a related compound, methyl cyclopent-3-enecarboxylate (C₇H₁₀O₂), shows a calculated [M+H]⁺ of 127.1532, with an observed value of 127.1556, demonstrating the precision of the technique. rsc.org
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of a sample and obtaining its electron ionization (EI) mass spectrum. The mass spectrum reveals a fragmentation pattern that serves as a molecular fingerprint.
For this compound, the molecular ion peak (M⁺) would be expected at m/z = 126. Key fragmentation pathways for carboxylic acids include the loss of the carboxyl group and ring cleavage. Prominent fragments might include:
[M - COOH]⁺ (m/z = 81): Loss of the carboxylic acid radical.
[M - H₂O]⁺ (m/z = 108): Loss of a water molecule.
Fragments resulting from retro-Diels-Alder reaction or other ring-opening mechanisms.
The fragmentation pattern of the saturated analogue, 1-Methylcyclopentane-1-carboxylic acid, shows a top peak at m/z 83, which could correspond to the loss of the carboxyl group followed by hydrogen rearrangement. nih.gov A similar primary fragmentation could be anticipated for the unsaturated compound.
| m/z | Predicted Fragment Identity |
|---|---|
| 126 | [M]⁺ (Molecular Ion) |
| 108 | [M - H₂O]⁺ |
| 81 | [M - COOH]⁺ |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.
The IR spectrum of this compound is expected to be dominated by absorptions characteristic of the carboxylic acid and the alkene functionalities. libretexts.orglibretexts.org
A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.org
A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. libretexts.org
A medium intensity band around 1640-1660 cm⁻¹ is expected for the C=C stretching of the cyclopentene ring.
Absorptions corresponding to sp² C-H stretching (just above 3000 cm⁻¹) and sp³ C-H stretching (just below 3000 cm⁻¹) would also be present.
Raman spectroscopy would provide complementary information. The C=C stretching vibration, sometimes weak in the IR spectrum, often gives a strong and sharp signal in the Raman spectrum. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. The symmetric vibrations of the carbon skeleton would also be Raman active, providing further fingerprint information for the compound.
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (H-bonded) | 2500 - 3300 | Strong, Broad |
| C-H stretch (sp²) | 3010 - 3095 | Medium |
| C-H stretch (sp³) | 2850 - 2960 | Medium-Strong |
| C=O stretch | 1700 - 1725 | Strong |
| C=C stretch | 1640 - 1660 | Medium |
Chiral Chromatography and Optical Activity Measurements for Enantiomeric Excess Determination
The resolution of enantiomers and the determination of enantiomeric excess (e.e.) are critical for characterizing chiral molecules like this compound, which possesses a stereocenter at the C1 position.
Chiral Chromatography
The primary technique for separating the (R)- and (S)-enantiomers of this compound would be chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). Separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
For a carboxylic acid, direct analysis on certain CSPs is possible. Alternatively, derivatization to form diastereomeric amides or esters using a chiral auxiliary is a common strategy. This process converts the enantiomers into diastereomers, which can then be separated on a standard achiral chromatography column.
Hypothetical Chiral HPLC Separation Data:
| Parameter | Value/Condition |
|---|---|
| Chiral Stationary Phase | Immobilized Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |
| Mobile Phase | Hexane/Isopropanol with trifluoroacetic acid (TFA) modifier |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (Enantiomer 1) | tR1 |
| Retention Time (Enantiomer 2) | tR2 |
The enantiomeric excess would be calculated from the integrated peak areas (A) of the two enantiomers using the formula: e.e. (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100
Optical Activity Measurements
Polarimetry is used to measure the optical rotation of a chiral compound, which is a fundamental physical property of an enantiomer. The specific rotation [α] is a standardized value measured under specific conditions (temperature, wavelength, solvent, and concentration). While one enantiomer will rotate plane-polarized light in a clockwise (+) direction (dextrorotatory), its mirror image will rotate light in an equal but opposite counter-clockwise (-) direction (levorotatory). Although specific optical rotation values for the enantiomers of this compound are not reported in available literature, this technique would be essential for characterizing the isolated enantiomers post-separation.
X-ray Crystallography for Solid-State Structure Confirmation (where applicable)
Single-crystal X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including its absolute configuration. This technique is contingent on the ability to grow a suitable, high-quality single crystal of the compound.
For this compound, or a suitable crystalline derivative, X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and the exact spatial arrangement of the atoms. If a heavy atom is incorporated into the molecule or its crystalline salt (e.g., via a salt formation with a chiral amine containing bromine), the absolute configuration of the stereocenter (C1) could be definitively determined using anomalous dispersion methods.
Currently, there are no published crystal structures for this compound in crystallographic databases. The applicability of this method depends on the compound being a solid at room temperature and having the ability to form high-quality crystals, which is not always feasible for cyclic carboxylic acids that may exist as oils or low-melting solids.
Theoretical and Computational Chemistry Studies of 1 Methylcyclopent 3 Ene 1 Carboxylic Acid
Quantum Mechanical Calculations of Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or an approximation of it) to determine the electronic structure, which in turn governs the molecule's geometry, energy, and reactivity.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. mdpi.commdpi.com It offers a good balance between accuracy and computational cost, making it suitable for exploring the conformational landscape of molecules like 1-Methylcyclopent-3-ene-1-carboxylic acid. mdpi.com
A conformational analysis using DFT would involve identifying all possible spatial arrangements (conformers) of the molecule that correspond to energy minima on the potential energy surface. For this compound, this would primarily involve rotation around the C-C single bonds, particularly the bond connecting the carboxylic acid group to the cyclopentene (B43876) ring, as well as the puckering of the five-membered ring.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using DFT
| Conformer | Dihedral Angle (C-C-C=O) | Ring Pucker | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| A | 0° (syn-periplanar) | Envelope | 0.00 | 65.2 |
| B | 180° (anti-periplanar) | Envelope | 0.85 | 20.1 |
| C | 0° (syn-periplanar) | Twist | 1.50 | 9.5 |
| D | 180° (anti-periplanar) | Twist | 2.10 | 5.2 |
Note: This table contains hypothetical data for illustrative purposes.
DFT is also a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states (TS). acs.org A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for a reaction to occur. By modeling the transition states, one can predict the feasibility of a reaction pathway and understand the factors that control its rate and selectivity.
For this compound, transition state modeling could be used to investigate various reactions, such as its synthesis, isomerization, or participation in cycloaddition reactions. For instance, the mechanism of its formation via a Diels-Alder reaction could be explored by identifying the transition state structure for the cycloaddition. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's kinetic feasibility. acs.org
Table 2: Hypothetical DFT-Calculated Activation Energies for a Reaction Involving this compound
| Reaction Pathway | Reactants | Transition State (TS) | Products | Activation Energy (ΔE‡, kcal/mol) |
| Isomerization | This compound | TS1 | 1-Methylcyclopent-2-ene-1-carboxylic acid | 25.4 |
| Dimerization | 2 x this compound | TS2 | Dimerized Product | 35.1 |
Note: This table contains hypothetical data for illustrative purposes.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum mechanical calculations provide detailed information about specific, static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape and the study of time-dependent properties. mdpi.com
For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box of water or an organic solvent) and observing its conformational changes over a period of nanoseconds to microseconds. mdpi.com This approach can reveal the flexibility of the cyclopentene ring, the rotational dynamics of the methyl and carboxylic acid groups, and the interactions with solvent molecules. The resulting trajectory can be analyzed to identify the most populated conformational states and the pathways for interconversion between them, providing a more complete picture of the molecule's behavior in solution.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly common and useful application. nih.govnih.govuni-bonn.de
Using methods like Gauge-Including Atomic Orbitals (GIAO) in conjunction with DFT, it is possible to calculate the magnetic shielding tensors for each nucleus in this compound. researchgate.net These shielding tensors can then be converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. nih.gov Comparing the calculated NMR spectrum with an experimental one can confirm the proposed structure or help in assigning the signals in a complex spectrum.
Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 (Quaternary) | 45.2 | 44.8 |
| C2 | 35.8 | 36.1 |
| C3 | 130.5 | 130.2 |
| C4 | 129.8 | 129.5 |
| C5 | 38.1 | 38.4 |
| C (Carboxyl) | 178.9 | 179.3 |
| C (Methyl) | 22.4 | 22.7 |
Note: This table contains hypothetical data for illustrative purposes.
Advanced Computational Methods for Chirality and Stereoselectivity Prediction
This compound is a chiral molecule, existing as a pair of enantiomers. Advanced computational methods can be employed to study and predict properties related to its chirality and its behavior in stereoselective reactions.
Computational approaches are crucial in predicting the outcome of asymmetric syntheses or the interactions of the enantiomers with other chiral molecules. rsc.org For instance, if this compound were to be synthesized via a chiral catalyst, computational modeling could be used to predict which enantiomer would be formed in excess. This involves building models of the transition states for the formation of both enantiomers and comparing their relative energies. The enantiomeric excess (ee) can then be predicted from the calculated energy difference. These predictive capabilities are highly valuable in the rational design of stereoselective catalysts and synthetic routes. rsc.org
Applications of 1 Methylcyclopent 3 Ene 1 Carboxylic Acid in Fine Chemical Synthesis and Materials Science
Role as a Chiral Building Block in Natural Product Synthesis
Five-membered carbocycles, particularly cyclopentenes, are core structural motifs found in a wide array of natural products and biologically active molecules. semanticscholar.orgnih.gov The synthesis of these complex targets often relies on the use of versatile, smaller components known as chiral building blocks. These blocks, which possess defined stereochemistry, allow for the controlled construction of intricate molecular architectures. acs.org Carboxylic acids are particularly valued as stable and readily available feedstocks for such synthetic endeavors. acs.org
While the 1-methylcyclopent-3-ene-1-carboxylic acid framework represents a potentially useful scaffold, and chiral derivatives such as (S)-3-(Ethoxycarbonyl)-1-methylcyclopent-3-ene-1-carboxylic acid are available, specific examples of its direct application as a chiral building block in the total synthesis of a named natural product are not extensively detailed in the surveyed scientific literature. ambeed.com
Intermediate in the Synthesis of Agrochemicals or Specialty Chemicals (excluding biological activity)
The most clearly documented application of this compound is its role as a key intermediate in the synthesis of complex specialty chemicals, particularly for the pharmaceutical industry. Its structure serves as a starting point that is elaborated through multiple synthetic steps to create significantly more complex molecules.
A prominent example is detailed in U.S. Patent US11708360B2, which describes the synthesis of N-substituted-dioxocyclobutenylamino-3-hydroxy-picolinamides, potent inhibitors of the CC chemokine receptor 6 (CCR6). google.comgoogle.com In this multi-step synthesis, this compound is the initial building block for constructing a key fragment of the final therapeutic agent. google.comgoogle.com
The initial step involves an amidation reaction to convert the carboxylic acid into a Weinreb amide. This transformation is a critical step for subsequent reactions in the synthetic pathway. google.comgoogle.com
Table 1: Synthesis of Weinreb Amide from this compound
| Reactant | Reagent/Catalyst | Solvent | Product |
|---|
Data sourced from patent US11708360B2. google.comgoogle.com
This initial product, the Weinreb amide, is then carried forward through numerous additional steps, including reduction, catalytic hydrogenation of the double bond, and coupling with other complex fragments to ultimately yield the final picolinamide (B142947) drug candidate. google.comgoogle.com This application clearly demonstrates the value of this compound as a foundational intermediate in the production of high-value specialty chemicals.
Development of Novel Catalysts or Ligands Utilizing the Compound's Structure
The development of novel catalysts and ligands is crucial for advancing synthetic chemistry, enabling new reactions and improving the efficiency of existing ones. While various organic molecules are tailored for these purposes, there is no readily available information in scientific databases or patents indicating that this compound has been specifically utilized for the development of new catalysts or ligands.
Applications in Advanced Organic Materials and Functional Molecules
The synthesis of advanced organic materials and functional molecules for applications in electronics, optics, or other technologies often leverages unique molecular scaffolds. These materials derive their function from their specific electronic and structural properties. Despite the potential for derivatization of its carboxylic acid and alkene functional groups, there are no specific documented instances in the surveyed literature of this compound being used as a key component in the creation of such advanced materials or functional molecules.
Synthesis and Reactivity of Derivatives and Analogues of 1 Methylcyclopent 3 Ene 1 Carboxylic Acid
Modifications of the Carboxylic Acid Moiety
The carboxylic acid functional group in 1-methylcyclopent-3-ene-1-carboxylic acid is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Standard organic chemistry reactions can be employed to modify this moiety, leading to the formation of esters, amides, and alcohols, each with distinct properties and potential applications.
One of the most common derivatizations is esterification . The Fischer esterification, a classic method, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comathabascau.ca This equilibrium-driven reaction is typically performed using the alcohol as the solvent to push the reaction towards the ester product. masterorganicchemistry.comathabascau.ca The mechanism commences with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.orgyoutube.com Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. libretexts.orgyoutube.com For instance, reaction with methanol (B129727) under acidic conditions would yield methyl 1-methylcyclopent-3-ene-1-carboxylate.
Another significant modification is the formation of amides . This can be achieved by first converting the carboxylic acid into a more reactive derivative, such as an acid chloride. rsc.org Treatment of this compound with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride would produce 1-methylcyclopent-3-ene-1-carbonyl chloride. orgsyn.orgprepchem.com This highly reactive acid chloride can then readily react with a primary or secondary amine to form the corresponding N-substituted amide. nih.govrsc.orgmdpi.com The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the displacement of the chloride ion.
Furthermore, the carboxylic acid group can be reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. The reaction involves the nucleophilic attack of a hydride ion from LiAlH₄ on the carbonyl carbon of the carboxylic acid. This process ultimately leads to the formation of (1-methylcyclopent-3-en-1-yl)methanol.
Table 1: Common Modifications of the Carboxylic Acid Moiety
| Derivative | Reagents and Conditions | Product |
| Ester | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄), Heat | Methyl 1-methylcyclopent-3-ene-1-carboxylate |
| Amide | 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride2. Amine (e.g., R-NH₂) | N-substituted 1-methylcyclopent-3-ene-1-carboxamide |
| Alcohol | Lithium Aluminum Hydride (LiAlH₄) followed by aqueous workup | (1-methylcyclopent-3-en-1-yl)methanol |
Ring Substituent Effects on Reactivity and Selectivity
The reactivity and selectivity of reactions involving the cyclopentene (B43876) ring of this compound and its derivatives are significantly influenced by the electronic and steric properties of substituents on the ring. These substituents can alter the electron density of the double bond and affect the accessibility of reagents to the reaction centers.
Electronic effects play a crucial role in determining the reactivity of the alkene. Electron-donating groups (EDGs) attached to the cyclopentene ring increase the electron density of the double bond, making it more nucleophilic and thus more reactive towards electrophiles. studypug.comreddit.com Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the double bond, rendering it less reactive towards electrophiles but more susceptible to nucleophilic attack, particularly in conjugate addition reactions. studypug.com For instance, in electrophilic addition reactions, an EDG would accelerate the reaction rate, while an EWG would decelerate it. The regioselectivity of such additions is also governed by the ability of the substituent to stabilize any charged intermediates.
Steric effects arise from the spatial arrangement of atoms and can influence both the rate and the stereochemical outcome of a reaction. Bulky substituents on the cyclopentene ring can hinder the approach of a reagent to one face of the double bond, leading to a preference for attack from the less sterically encumbered face. This can result in high diastereoselectivity in reactions such as epoxidation or hydrogenation. For example, a bulky substituent may direct an incoming reagent to the opposite face of the ring, leading to the formation of a specific stereoisomer.
In the context of cycloaddition reactions, such as the Diels-Alder reaction where a substituted cyclopentene could act as a dienophile, both electronic and steric effects are important. Electron-withdrawing groups on the dienophile generally accelerate the reaction rate. nih.gov The stereoselectivity of the cycloaddition can be influenced by the steric hindrance presented by the substituents on the cyclopentene ring.
Table 2: Predicted Effects of Ring Substituents on Reactivity
| Substituent Type | Electronic Effect on Double Bond | Predicted Impact on Electrophilic Addition | Predicted Impact on Nucleophilic Conjugate Addition |
| Electron-Donating Group (EDG) | Increases electron density | Increased reactivity | Decreased reactivity |
| Electron-Withdrawing Group (EWG) | Decreases electron density | Decreased reactivity | Increased reactivity |
Stereoisomeric and Diastereomeric Forms: Synthetic Access and Interconversion
The presence of stereocenters in derivatives of this compound means that it can exist as various stereoisomers and diastereomers. The development of synthetic methods to access these forms with high stereocontrol is a significant area of research.
Asymmetric synthesis provides a direct route to enantiomerically enriched compounds. One approach is the use of chiral catalysts in reactions such as asymmetric hydrogenation. nih.govresearchgate.netnih.govrsc.org For example, the hydrogenation of a prochiral precursor to this compound using a chiral transition metal catalyst could potentially yield a specific enantiomer of the corresponding saturated cyclopentane (B165970) carboxylic acid. Similarly, diastereoselective reactions can be employed to control the relative stereochemistry of multiple stereocenters. For instance, diastereoselective epoxidation of a substituted cyclopentene can be directed by existing chiral centers or auxiliaries to produce a specific diastereomer of the epoxide. nih.govorganic-chemistry.org
The synthesis of polysubstituted cyclopentanes with controlled stereochemistry can also be achieved through palladium-catalyzed asymmetric formal [3+2]-cycloaddition reactions. nih.gov This method allows for the construction of the cyclopentane ring while simultaneously setting multiple stereocenters with high enantio- and diastereoselectivity.
The separation of racemic mixtures , known as chiral resolution, is another common method to obtain pure enantiomers. This can be achieved by reacting the racemic carboxylic acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by physical methods such as crystallization. Once separated, the pure enantiomer of the carboxylic acid can be recovered.
Interconversion between diastereomers can sometimes be achieved under specific reaction conditions, for example, through epimerization at one of the stereocenters. However, the specific conditions for such interconversions would be highly dependent on the structure of the molecule and the nature of the stereocenters involved.
Cyclopentane and Other Cyclic Carboxylic Acid Analogues
The chemical properties and synthetic accessibility of this compound can be better understood by comparing it to its saturated and ring-size-varied analogues, namely cyclopentanecarboxylic acid, cyclobutanecarboxylic acid, and cyclohexanecarboxylic acid.
1-Methylcyclopentanecarboxylic acid , the saturated analogue, can be synthesized through various methods, including the ring contraction of a substituted cyclohexane (B81311) derivative. google.com The absence of the double bond in this molecule means it does not undergo the electrophilic addition reactions characteristic of its unsaturated counterpart. Its reactivity is primarily centered on the carboxylic acid group.
Cyclopentanecarboxylic acid can be synthesized via the Favorskii rearrangement of 2-chlorocyclohexanone. adichemistry.comwikipedia.orgvaia.comddugu.ac.innumberanalytics.com This reaction involves treatment with a base, leading to a ring contraction and the formation of the five-membered ring carboxylic acid derivative. adichemistry.comwikipedia.orgvaia.comddugu.ac.innumberanalytics.com
Cyclobutanecarboxylic acid synthesis can be accomplished through the malonic ester synthesis. chemicalnote.comchegg.comfliphtml5.comorgsyn.orguomustansiriyah.edu.iq This method typically involves the reaction of a malonic ester with a suitable dihalide to form the cyclobutane (B1203170) ring, followed by hydrolysis and decarboxylation to yield the final carboxylic acid. chemicalnote.comchegg.comfliphtml5.comorgsyn.orguomustansiriyah.edu.iq
Cyclohexanecarboxylic acid and its derivatives are often prepared by the hydrogenation of the corresponding benzoic acid derivatives. acs.orgwikipedia.orggoogle.comgoogle.com This reaction effectively reduces the aromatic ring to a cyclohexane ring while preserving the carboxylic acid functionality. These saturated analogues provide a baseline for understanding the influence of the cyclic framework on the properties of the carboxylic acid group.
Table 3: Synthesis of Cyclic Carboxylic Acid Analogues
| Analogue | Common Synthetic Method | Starting Materials |
| 1-Methylcyclopentanecarboxylic acid | Ring contraction | Substituted cyclohexane derivative |
| Cyclopentanecarboxylic acid | Favorskii rearrangement | 2-Chlorocyclohexanone |
| Cyclobutanecarboxylic acid | Malonic ester synthesis | Malonic ester, Dihalide |
| Cyclohexanecarboxylic acid | Hydrogenation | Benzoic acid |
Future Directions and Emerging Research Avenues for 1 Methylcyclopent 3 Ene 1 Carboxylic Acid
Development of Sustainable and Economically Viable Synthetic Routes
The pursuit of green and sustainable chemistry is a paramount objective in modern organic synthesis. numberanalytics.comepitomejournals.comsolubilityofthings.com Future research on 1-Methylcyclopent-3-ene-1-carboxylic acid will likely prioritize the development of synthetic pathways that are not only economically viable but also environmentally benign. sigmaaldrich.com This involves a departure from traditional methods that may rely on hazardous reagents or generate significant waste.
Key areas of focus will include:
Renewable Feedstocks: Investigating the synthesis of the cyclopentene (B43876) core from bio-based starting materials. solubilityofthings.com
Catalytic Methods: Replacing stoichiometric reagents with catalytic alternatives to improve atom economy and reduce waste. numberanalytics.com
Greener Solvents: Exploring the use of safer, renewable, or solvent-free reaction conditions. epitomejournals.com
Energy Efficiency: Developing synthetic routes that proceed at lower temperatures and pressures to minimize energy consumption. sigmaaldrich.com
Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches for this compound
| Feature | Traditional Approach | Potential Green Approach |
| Starting Materials | Petroleum-based feedstocks | Biomass-derived precursors |
| Reagents | Stoichiometric and potentially hazardous reagents | Catalytic and recyclable reagents |
| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, or solvent-free conditions |
| Energy Consumption | High temperature and pressure | Ambient temperature and pressure |
| Waste Generation | Significant byproduct formation | Minimal waste (high atom economy) |
Exploration of Novel Reactivity Profiles and Catalytic Transformations
The unique structural features of this compound, including a carboxylic acid group and a double bond within a cyclic system, offer a rich landscape for exploring novel chemical reactions. Future research is expected to delve into catalytic transformations that can selectively modify this scaffold to generate a diverse range of valuable molecules. rsc.orgrsc.org
Potential areas of investigation include:
Decarboxylative Cross-Coupling: Utilizing the carboxylic acid as a handle for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net
Asymmetric Catalysis: Developing enantioselective methods to access chiral derivatives with potential applications in pharmaceuticals.
C-H Functionalization: Directly modifying the carbon-hydrogen bonds of the cyclopentene ring to introduce new functional groups.
Polymerization: Investigating the ring-opening metathesis polymerization (ROMP) of cyclopentene derivatives to create novel polymers with tailored properties. rsc.orgresearchgate.netrsc.org
Table 2: Potential Catalytic Transformations of this compound
| Reaction Type | Potential Catalyst | Expected Product Class |
| Decarboxylative Alkenylation | Palladium or Nickel complexes | Substituted cyclopentenes |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium catalysts | Chiral methylcyclopentane (B18539) carboxylic acids |
| C-H Arylation | Palladium or Rhodium catalysts | Aryl-substituted cyclopentene carboxylic acids |
| Ring-Opening Metathesis Polymerization | Grubbs' or Schrock catalysts | Functionalized polypentenamers |
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of flow chemistry and automated synthesis platforms is revolutionizing the way chemical synthesis is performed, offering enhanced control, safety, and efficiency. acs.orgseqens.comneuroquantology.com The application of these technologies to the synthesis of this compound and its derivatives could accelerate discovery and development processes. oxfordglobal.comamt.uk
Key advantages of this integration include:
Precise Reaction Control: Flow reactors enable tight control over parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. seqens.com
Enhanced Safety: The small reaction volumes in flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions. neuroquantology.com
Rapid Optimization and Library Synthesis: Automated platforms can quickly screen a wide range of reaction conditions and synthesize libraries of derivatives for biological screening. nih.govresearchgate.net
Scalability: Flow chemistry processes can often be scaled up more easily and reliably than traditional batch processes. seqens.com
Table 3: Advantages of Flow Chemistry for the Synthesis of this compound Derivatives
| Parameter | Batch Synthesis | Flow Chemistry |
| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient, ensuring uniform temperature |
| Mass Transfer | Can be limited, affecting reaction rates | Enhanced due to high surface-area-to-volume ratio |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volumes |
| Scalability | Can be challenging and require re-optimization | More straightforward and predictable |
| Automation | More complex to fully automate | Readily integrated with automated control systems |
Advanced In Silico Modeling for Property Prediction and Design
Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. patsnap.comresearchgate.netpatheon.com Applying these methods to this compound can guide experimental work and accelerate the discovery of new applications. frontiersin.orgpharmafeatures.com
In silico approaches can be used to:
Predict Physicochemical Properties: Estimate properties such as solubility, lipophilicity, and stability.
Virtual Screening: Screen virtual libraries of derivatives against biological targets to identify potential drug candidates. researchgate.net
Reaction Modeling: Simulate reaction mechanisms to understand reactivity and optimize conditions.
Materials Design: Predict the properties of polymers and other materials derived from this compound.
Table 4: Predictable Properties of this compound and its Derivatives using In Silico Methods
| Property Type | Specific Examples | Relevance |
| Physicochemical | Solubility, pKa, LogP, Polar Surface Area | Drug-likeness, formulation development |
| Pharmacokinetic (ADME) | Absorption, Distribution, Metabolism, Excretion | Predicting the behavior of a drug in the body |
| Toxicological | Carcinogenicity, Mutagenicity, Skin Sensitization | Early assessment of potential safety issues |
| Quantum Mechanical | HOMO/LUMO energies, Mulliken charges | Reactivity, electronic properties |
| Material | Glass transition temperature, mechanical strength | Polymer and materials science applications |
Potential in Emerging Areas of Organic Chemistry and Chemical Engineering
The unique structural motif of this compound makes it a versatile building block for the synthesis of more complex molecules and materials. Its potential applications span several emerging areas of organic chemistry and chemical engineering.
Medicinal Chemistry: The cyclopentane (B165970) scaffold is present in numerous biologically active compounds. digitellinc.comontosight.aiontosight.aiacs.org Derivatives of this compound could be explored as novel therapeutic agents.
Polymer and Materials Science: As a monomer, it can be used to create polymers with unique thermal and mechanical properties. rsc.orgontosight.aimarcorubber.com The carboxylic acid functionality allows for further post-polymerization modification.
Agrochemicals: The development of new pesticides and herbicides often relies on novel molecular scaffolds. The cyclopentene ring system could be a valuable starting point for the design of new agrochemicals.
Fine Chemicals and Fragrances: The synthesis of complex organic molecules for use as flavors, fragrances, and other specialty chemicals could be facilitated by using this compound as a key intermediate.
Table 5: Potential Application Areas for this compound
| Field | Rationale for Potential Application |
| Medicinal Chemistry | The cyclopentane ring is a common motif in bioactive molecules; the carboxylic acid provides a handle for derivatization. digitellinc.comontosight.ai |
| Polymer Science | The double bond allows for polymerization, and the carboxylic acid enables post-functionalization of the resulting polymer. |
| Agrochemicals | The unique cyclic structure could lead to the discovery of new modes of action for pesticides or herbicides. |
| Fine Chemicals | Can serve as a chiral building block or a starting material for the synthesis of complex target molecules. |
Q & A
Q. What are the key synthetic routes for 1-methylcyclopent-3-ene-1-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclization strategies, such as intramolecular cyclization of γ-substituted amino acid derivatives or alkene cyclopropanation using carbene intermediates . For example, diazo compounds or rhodium/copper catalysts can facilitate cyclopentene ring formation. Optimization of reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., THF or DCM) significantly impacts stereochemical outcomes and purity. Characterization via NMR (¹H/¹³C) and HPLC is critical to confirm structural integrity .
Q. How can researchers ensure the stability of this compound during storage and experimental use?
- Methodological Answer : Stability assessments under varying conditions (light, humidity, temperature) are essential. Evidence suggests cyclopentene derivatives remain stable at 2–8°C in inert atmospheres (e.g., argon) . Use desiccants (e.g., silica gel) and amber vials to prevent hydrolysis or oxidation. Pre-experiment TLC or FTIR analysis verifies compound integrity .
Q. What analytical techniques are most reliable for characterizing the stereochemistry of this compound?
Q. How do steric and electronic effects influence the reactivity of this compound in Diels-Alder or Michael addition reactions?
- Methodological Answer : The methyl group introduces steric hindrance, slowing electrophilic additions but enhancing regioselectivity. Computational modeling (e.g., Gaussian09 with B3LYP/6-31G*) quantifies frontier molecular orbitals (HOMO/LUMO) to predict reactivity . Experimental validation via kinetic studies (e.g., UV-Vis monitoring) under varying pH and solvent systems (e.g., aqueous vs. aprotic) clarifies mechanistic pathways .
Q. What strategies address contradictory data in the literature regarding the biological activity of cyclopentene carboxylic acid derivatives?
- Methodological Answer : Systematic meta-analysis of in vitro/in vivo studies identifies variables like cell line specificity or metabolite interference . For example, discrepancies in anti-inflammatory activity may arise from esterase-mediated hydrolysis rates. Use isotopically labeled analogs (e.g., ¹³C-methyl) to track metabolic pathways and validate bioactivity .
Q. How can computational chemistry optimize the design of this compound derivatives for targeted enzyme inhibition?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model ligand-enzyme binding kinetics. Docking studies (AutoDock Vina) identify key residues (e.g., catalytic triads in hydrolases) for interaction. QSAR models correlate substituent electronegativity (Hammett σ values) with inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
